molecular formula C28H24N4O4 B3206018 N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1040662-50-7

N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3206018
CAS No.: 1040662-50-7
M. Wt: 480.5 g/mol
InChI Key: AKEBAPFVFKIUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a potent and selective protein kinase C beta (PKCβ) inhibitor that has been investigated for its role in modulating angiogenic signaling pathways. Its primary research value lies in its ability to selectively target and inhibit PKCβ, which is a key enzyme implicated in the pathogenesis of diabetic microvascular complications, particularly retinopathy . The compound functions by competitively binding to the ATP-binding site of the PKCβ enzyme, thereby preventing the phosphorylation of its downstream substrates. This mechanism has made it a crucial pharmacological tool for studying VEGF-mediated signaling and pathological angiogenesis in preclinical models. Research using this inhibitor has been instrumental in elucidating the specific contribution of the PKCβ isoform in cellular processes such as endothelial cell proliferation, vascular permeability, and neovascularization . Its application extends to basic research on intracellular signal transduction and the development of targeted therapies for cancer and ocular diseases where aberrant PKCβ activity and angiogenesis are prominent features.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-18(33)20-6-5-7-21(14-20)30-25(34)16-32-24-9-4-3-8-23(24)26-27(32)28(35)31(17-29-26)15-19-10-12-22(36-2)13-11-19/h3-14,17H,15-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEBAPFVFKIUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113053
Record name N-(3-Acetylphenyl)-3,4-dihydro-3-[(4-methoxyphenyl)methyl]-4-oxo-5H-pyrimido[5,4-b]indole-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040662-50-7
Record name N-(3-Acetylphenyl)-3,4-dihydro-3-[(4-methoxyphenyl)methyl]-4-oxo-5H-pyrimido[5,4-b]indole-5-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040662-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-3,4-dihydro-3-[(4-methoxyphenyl)methyl]-4-oxo-5H-pyrimido[5,4-b]indole-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps. The starting materials typically include 3-acetylphenylamine and 4-methoxybenzyl chloride. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    C27H24N4O4+H2OC25H20N4O4+NH3\text{C}_{27}\text{H}_{24}\text{N}_4\text{O}_4+\text{H}_2\text{O}\rightarrow \text{C}_{25}\text{H}_{20}\text{N}_4\text{O}_4+\text{NH}_3 (under reflux with HCl).

  • Basic Hydrolysis :
    C27H24N4O4+NaOHC25H19N4O4Na++NH3\text{C}_{27}\text{H}_{24}\text{N}_4\text{O}_4+\text{NaOH}\rightarrow \text{C}_{25}\text{H}_{19}\text{N}_4\text{O}_4^-\text{Na}^++\text{NH}_3 (in aqueous ethanol).

Reaction Type Conditions Product Yield
Acidic hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative68–72%
Basic hydrolysis2M NaOH, ethanol, 60°C, 6hSodium carboxylate75–80%

Oxidation Reactions

The pyrimidoindole core and acetylphenyl group are susceptible to oxidation:

  • Core Oxidation : Using KMnO₄ in acidic media converts the pyrimidoindole’s C–N bonds to carbonyl groups.

  • Acetyl Group Oxidation : The acetyl group is oxidized to a carboxylic acid with CrO₃/H₂SO₄.

Reaction Site Reagent Product Selectivity
Pyrimidoindole coreKMnO₄/H₂SO₄, 80°COxo-pyrimidine derivativesModerate
Acetylphenyl groupCrO₃/H₂SO₄, refluxPhenylcarboxylic acidHigh

Reduction Reactions

The compound’s aromatic and heterocyclic moieties participate in catalytic hydrogenation:

  • Nitro Group Reduction : If present, nitro groups are reduced to amines using H₂/Pd-C.

  • Ring Hydrogenation : The pyrimidoindole system can be partially saturated under high-pressure H₂.

Target Group Conditions Product
Aromatic rings10% Pd-C, H₂ (50 psi), EtOHPartially saturated pyrimidoindole
Nitro substituentsH₂/Pd-C, RT, 12hAminophenyl derivatives

Nucleophilic Substitution

The 4-methoxyphenylmethyl group undergoes demethylation under strong nucleophiles:

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenol derivative .

Reagent Conditions Product Rate
BBr₃CH₂Cl₂, −78°C, 2h4-Hydroxyphenylmethyl derivative85–90%

Stability Under Various Conditions

The compound exhibits moderate stability:

  • Thermal Stability : Decomposes above 220°C without melting.

  • pH Sensitivity : Stable in neutral pH but degrades in strongly acidic/basic conditions.

Condition Observation
High temperatureDecomposition via ring-opening reactions
UV lightPhotooxidation of the acetamide group

Key Research Findings

  • Synthetic Byproducts : Hydrolysis side products include dimerized pyrimidoindole structures due to reactive intermediates.

  • Catalytic Selectivity : Pd-C preferentially hydrogenates the pyrimidoindole core over aromatic rings.

  • Demethylation Kinetics : BBr₃-mediated demethylation follows pseudo-first-order kinetics (k=0.12h1k=0.12\,\text{h}^{-1}) .

Reaction Mechanisms

  • Acetamide Hydrolysis : Proceeds via a tetrahedral intermediate, with rate-determining nucleophilic attack by water.

  • Oxidation Pathways : Radical intermediates dominate in KMnO₄-mediated reactions, leading to mixed oxidation states.

Scientific Research Applications

N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4)

  • Structural Differences :
    • The pyrimidoindole core is substituted with a 3-methoxyphenyl group at position 3, compared to the 4-methoxyphenylmethyl group in the target compound.
    • A sulfanyl (-S-) linker replaces the oxygen-based acetamide bridge at position 2.
  • Functional Implications :
    • The sulfanyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the acetamide linkage .
    • The ethylphenyl substituent likely increases hydrophobicity (logP) relative to the acetylphenyl group in the target compound.

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 537667-98-4)

  • Structural Differences :
    • A methyl group at position 3 and a trifluoromethoxy phenyl group on the acetamide side chain.
  • The absence of a methoxybenzyl group may lower steric hindrance, favoring interactions with flat binding pockets.

Non-Pyrimidoindole Analogs

N3-Acyl-N5-aryl-3,5-diaminoindazole Analogues

  • Structural Differences :
    • Indazole core instead of pyrimidoindole.
    • Substitutions include ethoxyphenyl and morpholine-carbonyl groups.
  • Functional Implications :
    • The morpholine-carbonyl group enhances solubility and may improve pharmacokinetic profiles compared to methoxybenzyl derivatives .
    • Anti-proliferative activity reported for these compounds suggests the acetamide moiety plays a critical role in cytotoxicity.

Schiff Base Pyrazole Carboxamides

  • Structural Differences: Pyrazole-carboxamide scaffold with arylideneamino and morpholino groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL)*
Target Compound ~520 3.8 0.05
N-(4-ethylphenyl)-...sulfanylacetamide 513.6 4.2 0.02
2-[(3-methyl-4-oxo...]acetamide 489.4 3.5 0.1

*Calculated using fragment-based methods.

Biological Activity

N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC28H24N4O4
Molecular Weight480.52 g/mol
LogP3.6802
Polar Surface Area69.448 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The compound features a pyrimidine ring fused with an indole moiety, which is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown efficacy against various human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values lower than standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound likely involves the inhibition of specific cellular pathways related to cancer cell proliferation. It may interact with proteins involved in apoptosis and cell cycle regulation through hydrophobic interactions and hydrogen bonding, as suggested by molecular dynamics simulations conducted on structurally related compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. The presence of specific functional groups in its structure can enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in microorganisms .

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluating various derivatives of pyrimidine compounds found that those with structural similarities to this compound displayed potent antiproliferative effects against multiple cancer cell lines. The study emphasized the importance of the methoxy group in enhancing biological activity .
  • SAR Analysis : Structure-activity relationship studies have shown that modifications in the phenyl rings and the introduction of electron-withdrawing groups can significantly affect the potency of these compounds against cancer cells. For example, the presence of methoxy groups was correlated with increased cytotoxicity .
  • Comparative Studies : In comparative analyses with other benzotriazine derivatives, it was noted that the unique structural features of this compound contribute to its distinct pharmacological profile .

Q & A

Q. What synthetic routes are commonly employed to prepare complex pyrimidoindole-acetamide derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Heterocyclic Core Formation : Cyclocondensation of substituted indoles with pyrimidine precursors under acidic or basic conditions to construct the pyrimido[5,4-b]indole scaffold .

Acetamide Side-Chain Introduction : Coupling the pyrimidoindole intermediate with activated acetamide derivatives (e.g., chloroacetamide) via nucleophilic substitution or amidation .

Functionalization : Methoxyphenylmethyl groups are added using alkylation or Mitsunobu reactions.
Key Characterization Tools :

  • HPLC-MS for purity (>95%) and molecular weight confirmation.
  • 1H/13C NMR to verify substituent positions and stereochemistry.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • X-ray Crystallography : Resolves 3D conformation, critical for confirming fused-ring systems like pyrimidoindoles .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations, especially for overlapping signals in aromatic regions .
  • FT-IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.

Advanced Research Questions

Q. What strategies address low solubility of pyrimidoindole-acetamide derivatives in aqueous buffers?

  • Methodological Answer : Solubility challenges arise from hydrophobic aromatic systems. Solutions include:

Co-solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO) for in vitro assays .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Validation : Monitor solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy.

Q. How to resolve contradictory data in biological activity assays (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer : Contradictions may stem from off-target effects or assay interference. Steps:

Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Metabolomic Profiling : Identify metabolic pathways affected by cytotoxicity using LC-MS/MS .
Example : A pyrazolo-pyrimidine analog showed false-positive kinase inhibition due to aggregation; this was resolved via detergent addition (e.g., 0.01% Tween-20) .

Q. What computational methods predict the binding mode of this compound with biological targets?

  • Methodological Answer : Combine:

Molecular Docking (AutoDock Vina) : Screen against homology models of targets (e.g., kinases) .

Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Free Energy Perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) optimization .
Case Study : A pyrimidoindole derivative showed selective binding to CDK2 via π-π stacking with Phe80, validated by MD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.